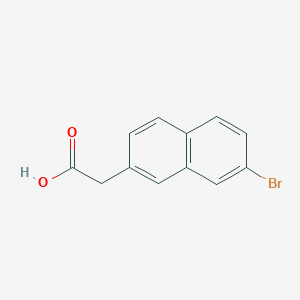
7-broMo-2-naphthylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-naphthylacetic acid is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position and an acetic acid group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-naphthylacetic acid typically involves the bromination of 2-naphthylacetic acid. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, resulting in the formation of 2-naphthylacetic acid.
Substitution: The bromine atom in this compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 2-naphthylacetic acid derivatives.
Reduction: 2-naphthylacetic acid.
Substitution: Various substituted naphthylacetic acids depending on the nucleophile used.
科学研究应用
7-Bromo-2-naphthylacetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 7-bromo-2-naphthylacetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.
相似化合物的比较
2-Naphthylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-2-naphthylacetic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and physical properties.
7-Iodo-2-naphthylacetic acid:
Uniqueness: 7-Bromo-2-naphthylacetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for various synthetic and research applications.
属性
分子式 |
C12H9BrO2 |
|---|---|
分子量 |
265.10 g/mol |
IUPAC 名称 |
2-(7-bromonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9BrO2/c13-11-4-3-9-2-1-8(6-12(14)15)5-10(9)7-11/h1-5,7H,6H2,(H,14,15) |
InChI 键 |
XCQHMTCCNRBFKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


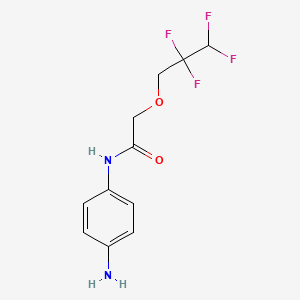
![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
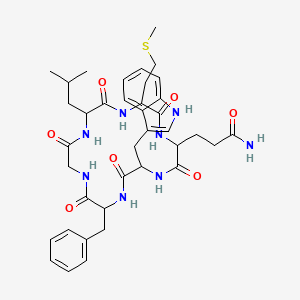
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)
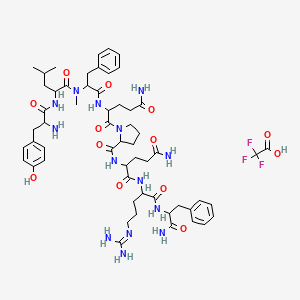




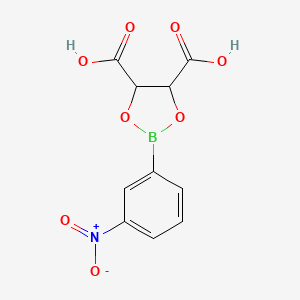

![Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12109305.png)


